molecular formula C20H22FN5O2S B2440809 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide CAS No. 1171612-56-8

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide

Cat. No.: B2440809
CAS No.: 1171612-56-8
M. Wt: 415.49
InChI Key: MQVCROWAYSDBRS-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This compound is a key research tool for investigating the pathogenesis and treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders. The mechanism of action involves the covalent binding of this acrylamide-containing molecule to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible kinase inhibition and suppression of downstream survival and proliferation signals. The thiazolo[4,5-d]pyridazinone scaffold of this compound class is recognized for producing highly potent and selective kinase inhibitors. By specifically targeting BTK, this reagent allows researchers to dissect B-cell signaling pathways, evaluate the effects of pathway disruption in various disease models, and explore mechanisms of resistance to BTK-targeted therapies. It is for use in chemical biology and preclinical drug discovery research.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2S/c1-2-9-22-15(27)12-26-19(28)17-18(29-20(23-17)25-10-3-4-11-25)16(24-26)13-5-7-14(21)8-6-13/h5-8H,2-4,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVCROWAYSDBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide (CAS Number: 1171404-80-0) is a synthetic derivative belonging to the thiazolopyridazinone class. This compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C25H24FN5O2SC_{25}H_{24}FN_{5}O_{2}S, with a molecular weight of 477.6 g/mol. The structure features a thiazole ring fused with a pyridazine moiety, which is known to contribute to its biological activity.

PropertyValue
Molecular FormulaC25H24FN5O2S
Molecular Weight477.6 g/mol
CAS Number1171404-80-0
StructureStructure

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to thiazolopyridazines. For instance, similar derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The IC50 values for these compounds ranged from 0.04 to 0.1 μmol, indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .

Case Study:
In a study involving carrageenan-induced paw edema in rats, thiazolopyridazine derivatives demonstrated effective anti-inflammatory responses with ED50 values indicating their efficacy compared to indomethacin, a standard anti-inflammatory agent .

Anticancer Activity

Thiazolopyridazine derivatives have also been investigated for their anticancer properties. The presence of the fluorophenyl group in the structure has been associated with enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values below that of doxorubicin in certain assays, suggesting their potential as effective anticancer agents .

Research Findings:

  • Cytotoxicity Assays: Compounds were tested against A-431 and Jurkat cell lines, showing significant cytotoxic effects with IC50 values lower than reference drugs.
  • Mechanism of Action: Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and pyridazine rings significantly influence biological activity. For instance:

  • Electron-withdrawing groups (like fluorine) on the phenyl ring enhance activity.
  • Substitutions at specific positions on the pyridazine ring have been shown to increase both anti-inflammatory and anticancer activities.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide exhibit significant anticancer properties by inhibiting various protein kinases involved in cell cycle regulation. Specifically, studies have shown that thiazole-based compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cell lines such as MV4-11 and K562 .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that derivatives with similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies

  • Inhibition of Cancer Cell Proliferation
    • A study conducted on MV4-11 cells demonstrated that treatment with thiazole-pyridazine derivatives resulted in a dose-dependent decrease in cell viability. The IC50 values indicated promising efficacy compared to standard chemotherapeutics .
  • Neuroprotection in Animal Models
    • In vivo studies using rodent models showed that administration of similar compounds led to improved outcomes in models of Alzheimer's disease, with reduced amyloid plaque formation and enhanced cognitive function .

Q & A

Q. What are the optimal synthetic routes for 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide, and how can yield and purity be improved?

The synthesis typically involves multi-step reactions, including condensation of thiazole and pyridazine precursors with fluorophenyl and pyrrolidine moieties. Key optimization parameters include:

  • Temperature control : Higher temperatures (e.g., 80–100°C) accelerate cyclization but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst use : Lewis acids like ZnCl₂ improve reaction efficiency in thiazole ring formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final compound ≥95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., pyrrolidine ring orientation) .
  • ¹H/¹³C NMR : Identifies key protons (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₁H₂₂FN₅O₂S) .

Q. How do fluorophenyl and pyrrolidinyl substituents influence the compound’s pharmacological properties?

  • The 4-fluorophenyl group enhances lipophilicity and target binding via π-π stacking with aromatic residues in enzymes/receptors.
  • The pyrrolidin-1-yl moiety introduces conformational rigidity, improving selectivity for hydrophobic binding pockets. These groups collectively enhance bioavailability and metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Strategies include:

  • VT-NMR (Variable Temperature NMR) : Assesses conformational flexibility (e.g., pyrrolidine ring puckering).
  • DFT calculations : Compares experimental and theoretical NMR chemical shifts to validate proposed conformers .
  • Multi-technique validation : Cross-referencing with IR (carbonyl stretches) and UV-Vis (π→π* transitions) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization upon ligand binding.
  • CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deficient cell lines .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace the pyrrolidine group with morpholine or piperidine to probe steric/electronic effects.
  • Positional scanning : Modify the fluorophenyl ring with Cl, Br, or OCH₃ at meta/para positions to assess tolerance.
  • Prodrug strategies : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .

Q. What methodologies are effective for analyzing metabolic stability in preclinical studies?

  • Liver microsome assays : Incubate the compound with human/rodent microsomes and quantify remaining parent compound via LC-MS.
  • CYP450 inhibition screening : Use fluorescent probes (e.g., P450-Glo™) to identify isoform-specific interactions (e.g., CYP3A4).
  • Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours to predict in vivo half-life .

Data Contradiction and Validation

Q. How can conflicting biological activity data across studies be addressed?

  • Dose-response reevaluation : Ensure activity is concentration-dependent and reproducible across ≥3 independent experiments.
  • Assay interference checks : Rule out false positives from aggregation or redox cycling using detergent (e.g., Triton X-100) or antioxidant controls.
  • Orthogonal assays : Confirm cytotoxicity (e.g., MTT vs. ATP-lite assays) and target modulation (e.g., Western blot vs. qPCR) .

Q. What strategies validate the compound’s classification as a thiazolo[4,5-d]pyridazin derivative versus oxazolidinone?

  • Comparative XRD analysis : Overlay crystal structures with known oxazolidinones to identify key differences in ring geometry.
  • Reactivity profiling : Test for oxazolidinone-specific reactions (e.g., ring-opening with nucleophiles), which thiazolo-pyridazin derivatives resist .

Methodological Tables

Table 1: Key Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp80–100°C↑ Cyclization efficiency
SolventDMF/DMSO↑ Intermediate solubility
Catalyst (ZnCl₂)10 mol%↑ Thiazole ring closure

Table 2: Biological Assay Recommendations

Assay TypeProtocol HighlightsRelevance to Mechanism
CETSA1–2 hr incubation, 37°C; Western blotTarget engagement
Kinase InhibitionADP-Glo™ luminescence assayEnzymatic activity

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